(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Description
(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with a carboxylic acid moiety and a hydrochloride salt. The compound features a rigid pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions, enhancing its electronegativity and influencing conformational stability via gauche effects. The (2R)-stereochemistry is critical for chiral recognition in biological systems. Its hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications .
Properties
Molecular Formula |
C5H8ClF2NO2 |
|---|---|
Molecular Weight |
187.57 g/mol |
IUPAC Name |
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1 |
InChI Key |
PMNLCMJBDMOXCF-AENDTGMFSA-N |
Isomeric SMILES |
C1CN[C@@H](C1(F)F)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route Examples
Claisen Rearrangement and Cyclization Approach
A well-documented, practical synthesis for the core 3,3-difluoropyrrolidine scaffold involves the following steps:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Claisen rearrangement of an allylic precursor | Allyl vinyl ether, heat | Sets up the backbone for difluorination |
| 2 | Ru(VIII)-catalyzed oxidation | Ruthenium tetroxide (RuO₄) | Oxidizes to 2,2-difluorosuccinic acid |
| 3 | Cyclization to N-benzyl-3,3-difluoropyrrolidinone | Dehydrating agents, base | Forms the pyrrolidinone ring |
| 4 | Reduction to 3,3-difluoropyrrolidine | Borane-dimethyl sulfide complex (BH₃·Me₂S) | Reduces the lactam to the amine |
| 5 | Carboxylation at 2-position | Carboxylation agents | Introduces the carboxylic acid group |
| 6 | Resolution to achieve (2R)-enantiomer | Chiral resolution agents | Ensures stereochemical purity |
| 7 | Salt formation | Hydrochloric acid (HCl) | Converts to hydrochloride salt |
- The Claisen rearrangement is critical for establishing the correct carbon skeleton.
- Difluorination is achieved early, ensuring the fluorine atoms are in the desired positions.
- The reduction of the lactam is a pivotal step for accessing the pyrrolidine core.
- Final steps focus on introducing the carboxylic acid and resolving the stereochemistry before salt formation.
Azomethine Ylide Cycloaddition
An alternative approach utilizes azomethine ylides in a [3+2] cycloaddition to construct the pyrrolidine ring with difluorinated substituents:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Generation of azomethine ylide | α-amino acid, formaldehyde | Forms reactive 1,3-dipole |
| 2 | Cycloaddition with difluorinated alkene | Difluoroalkene | Directly forms difluorinated pyrrolidine |
| 3 | Functional group manipulation | Oxidation, hydrolysis | Introduces carboxylic acid |
| 4 | Resolution and salt formation | Chiral agents, HCl | Achieves (2R)-enantiomer and hydrochloride salt |
- This method enables direct construction of the difluorinated pyrrolidine ring.
- Stereocontrol is achieved by using chiral starting materials or resolution.
- The approach is modular and amenable to structural variation.
Deoxyfluorination of Ketones
Recent advances report the use of deoxyfluorination techniques (e.g., with sulfur tetrafluoride) to introduce difluoromethylene groups onto pyrrolidine precursors:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of pyrrolidinone precursor | Standard organic synthesis | Provides the scaffold for fluorination |
| 2 | Deoxyfluorination | Sulfur tetrafluoride (SF₄), dialkylamines | Converts carbonyl to difluoromethylene group |
| 3 | Carboxylation and resolution | Carboxylation agents, chiral resolution | Introduces acid and ensures (2R)-stereochemistry |
| 4 | Salt formation | Hydrochloric acid | Forms hydrochloride salt |
Reaction Conditions and Optimization
- Temperature: Most steps require careful temperature control, especially during rearrangement and fluorination.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are often used for fluorination; aqueous or alcoholic solvents for salt formation.
- Yield Optimization: Purification by crystallization or chromatography is essential for high yield and purity.
- Stereochemical Control: Chiral resolution or asymmetric synthesis is critical for obtaining the (2R)-enantiomer.
Summary Table: Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Claisen Rearrangement & Cyclization | Rearrangement, oxidation, cyclization, reduction, carboxylation, resolution, salt formation | Well-established, scalable, high stereochemical control | Multi-step, requires hazardous reagents |
| Azomethine Ylide Cycloaddition | Ylide generation, cycloaddition, functionalization, resolution, salt formation | Direct ring construction, modular | Stereocontrol may require resolution |
| Deoxyfluorination | Scaffold synthesis, deoxyfluorination, carboxylation, resolution, salt formation | Late-stage fluorination, versatile | Use of toxic fluorinating agents |
Research Findings and Literature Diversity
- The Claisen rearrangement-based approach is cited as practical and cost-effective, with well-documented protocols available in the Journal of Organic Chemistry and PubMed.
- Azomethine ylide chemistry provides a modern, stereoselective route, as reported in recent organic synthesis literature.
- Deoxyfluorination methods, including continuous flow approaches, have been explored for both efficiency and scalability, as highlighted in recent process chemistry reviews.
- The importance of chiral resolution and salt formation is emphasized across all methods to ensure the pharmacologically relevant (2R)-enantiomer and suitable solubility.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines or alcohols.
Scientific Research Applications
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
Key Observations:
- Fluorination Patterns: The 3,3-difluoro substitution in the target compound creates stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride).
- Steric Effects : Compounds like (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibit reduced flexibility due to dimethyl groups, which may hinder binding to sterically sensitive targets .
- Protective Groups : Boc-protected derivatives (e.g., 1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid) are more lipophilic, favoring membrane permeability but requiring deprotection for active carboxylic acid functionality .
Stereochemical and Functional Group Variations
Key Observations:
Research Implications
- Drug Design : The 3,3-difluoro substitution in the target compound balances electronic effects and conformational stability, making it advantageous for protease inhibitors or enzyme-targeted therapies.
- Stereochemical Sensitivity : The (2R)-configuration is critical for activity in chiral environments, as seen in analogs like (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride .
- Salt Forms : Hydrochloride salts universally improve solubility, but Boc-protected or neutral forms may be preferred for specific delivery systems .
Data Gaps and Limitations
- Physicochemical Data : Melting points, solubility, and stability data are unavailable for many analogs, limiting direct comparisons.
- Biological Activity : Evidence lacks detailed IC₅₀ or binding affinity data, necessitating further experimental validation.
Biological Activity
(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolidine ring with two fluorine atoms at the 3-position and a carboxylic acid functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them attractive candidates for drug development.
Inhibition of Enzymatic Activity
Research indicates that difluoropyrrolidine derivatives can act as inhibitors for various enzymes. For instance, studies have shown that compounds similar to (2R)-3,3-difluoropyrrolidine-2-carboxylic acid can inhibit diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for triglyceride formation. This inhibition has been linked to improved metabolic profiles in animal models, suggesting potential applications in treating obesity and metabolic syndrome .
Anticancer Properties
Recent investigations into difluoropyrrolidine derivatives have highlighted their potential anticancer effects. For example, a study demonstrated that related compounds inhibited the growth of pancreatic cancer cells comparably to established chemotherapeutics like gemcitabine . These findings suggest that the difluoropyrrolidine scaffold may enhance the efficacy of anticancer agents.
Modulation of Lipophilicity and Permeability
The introduction of fluorine atoms is known to modulate the lipophilicity and permeability of compounds. Research has indicated that difluoromethyl compounds exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated analogs. Specifically, difluoropyrrolidine derivatives can show increased permeability while maintaining lower lipophilicity compared to other fluorinated compounds .
Study on DGAT-1 Inhibition
In a study involving diet-induced obese rats, a related compound demonstrated significant inhibition of weight gain and improved glucose tolerance. The compound was administered at varying doses (0.3, 1, and 3 mg/kg) over a 21-day period. The results showed a dose-dependent response with an IC50 value of 57 nM for DGAT-1 inhibition .
| Dose (mg/kg) | Weight Gain Inhibition (%) | Glucose Tolerance Improvement (%) |
|---|---|---|
| 0.3 | 25 | 15 |
| 1 | 40 | 30 |
| 3 | 60 | 50 |
The biological activity of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride is believed to be mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes like DGAT-1, the compound reduces triglyceride synthesis.
- Cellular Uptake : Enhanced permeability due to fluorination allows for better cellular uptake and bioavailability.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in metabolic regulation and cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride?
- Methodology : Multi-step synthesis involving hydrolysis with hydrochloric acid under controlled conditions (93–96°C for 17 hours) is effective for analogous pyrrolidine derivatives. For example, ester hydrolysis using HCl in water followed by pH adjustment (to ~6.5) and solvent extraction (e.g., isopropanol/dichloromethane) yields purified solids. Recrystallization in ethanol/ethyl acetate mixtures further refines the product .
- Key Steps :
- Hydrolysis of methyl esters with HCl.
- pH-controlled precipitation and solvent extraction.
- Recrystallization for purity enhancement.
Q. How can researchers characterize the compound’s structural and stereochemical integrity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm stereochemistry via H and F NMR to resolve fluorine substituents and chiral centers.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related hydroxyproline derivatives .
Q. What are the recommended storage conditions to ensure stability?
- Methodology : Store as a powder at -20°C for up to 3 years or in solvent (e.g., methanol/dichloromethane) at -80°C for 1 year. Avoid moisture and light exposure to prevent decomposition .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polar mobile phases (e.g., hexane/isopropanol). Compare retention times to enantiomeric standards. For example, (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride was resolved using such methods .
Q. What mechanistic insights exist for catalytic steps in its synthesis?
- Methodology : Investigate palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for intermediates. Studies on analogous compounds highlight the role of tert-butyl XPhos ligands and cesium carbonate in facilitating C–N bond formation under inert atmospheres .
Q. How should researchers address contradictions in reported reaction yields or conditions?
- Methodology : Conduct factorial experiments to isolate variables (e.g., catalyst loading, temperature). For example, varying HCl concentration (36.5% vs. diluted) during hydrolysis may optimize yield. Cross-validate with kinetic studies (e.g., time-temperature profiles) .
Q. Can computational models predict its reactivity or interaction with biological targets?
- Methodology : Use density functional theory (DFT) to map electronic properties (e.g., fluorine’s inductive effects) or molecular docking to simulate binding with enzymes (e.g., proline-specific peptidases). PubChem-derived InChI data supports such modeling .
Q. How can substituent modifications enhance biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
